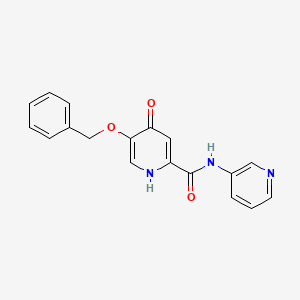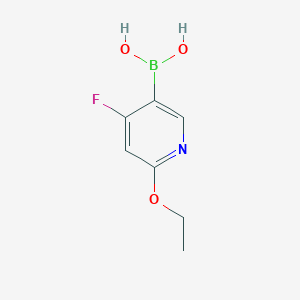
(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO3. It is a derivative of pyridine, where the boronic acid group is attached to the 3-position of the pyridine ring, and the ethoxy and fluorine groups are attached to the 6- and 4-positions, respectively. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
The synthesis of (6-Ethoxy-4-fluoropyridin-3-yl)boronic acid can be achieved through several methods:
-
Halogen-Metal Exchange and Borylation: For example, a halogenated pyridine derivative can undergo halogen-metal exchange using a metal reagent like n-butyllithium, followed by treatment with a boron reagent such as trimethyl borate .
-
Palladium-Catalyzed Cross-Coupling: : This method involves the palladium-catalyzed coupling of a halopyridine with a boron reagent. The reaction typically uses a palladium catalyst, a base, and a boron reagent such as bis(pinacolato)diboron .
-
Iridium or Rhodium-Catalyzed C-H Borylation: : This method involves the direct borylation of the C-H bond on the pyridine ring using an iridium or rhodium catalyst. This approach is advantageous as it does not require pre-functionalization of the pyridine ring .
化学反応の分析
(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid undergoes several types of chemical reactions:
-
Suzuki-Miyaura Coupling: : This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives .
-
Oxidation: : Boronic acids can be oxidized to form the corresponding alcohols or phenols. This reaction typically uses oxidizing agents such as hydrogen peroxide or sodium perborate .
-
Protodeboronation: : This reaction involves the removal of the boronic acid group, typically using a proton source such as water or an acid. The reaction is useful for the selective removal of boronic acid groups in complex molecules .
科学的研究の応用
(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid has several applications in scientific research:
-
Chemistry: : It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. This makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science .
-
Biology: : Boronic acids are known to interact with biological molecules such as enzymes and receptors. This compound can be used in the development of enzyme inhibitors and as a tool for studying biological pathways .
-
Medicine: : Boronic acid derivatives have shown potential as therapeutic agents. They can be used in the design of drugs targeting specific enzymes or receptors involved in diseases .
-
Industry: : In the industrial sector, boronic acids are used in the production of polymers, sensors, and other advanced materials. Their ability to form stable complexes with diols makes them useful in various applications .
作用機序
The mechanism of action of (6-Ethoxy-4-fluoropyridin-3-yl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, allowing them to inhibit enzymes or modulate receptor activity .
類似化合物との比較
(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid can be compared with other pyridinylboronic acids:
-
6-Fluoro-3-pyridinylboronic acid: : This compound lacks the ethoxy group, which may affect its reactivity and selectivity in chemical reactions .
-
4-Fluoropyridin-3-yl boronic acid: : Similar to the target compound but without the ethoxy group, it may have different physical and chemical properties .
-
6-Chloro-5-fluoropyridin-3-yl boronic acid: : The presence of a chlorine atom instead of an ethoxy group can significantly alter the compound’s reactivity and applications.
The unique combination of the ethoxy and fluorine groups in this compound provides distinct reactivity and selectivity, making it valuable for specific applications in organic synthesis and research.
特性
分子式 |
C7H9BFNO3 |
|---|---|
分子量 |
184.96 g/mol |
IUPAC名 |
(6-ethoxy-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-7-3-6(9)5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 |
InChIキー |
GALMMAQEKYSRRP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1F)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-fluorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094088.png)
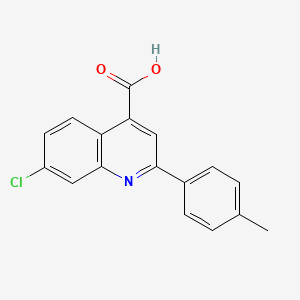
![1-(4-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094090.png)
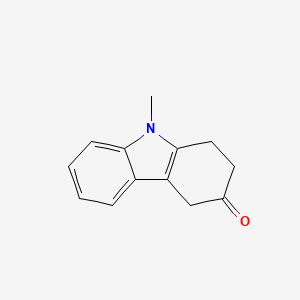
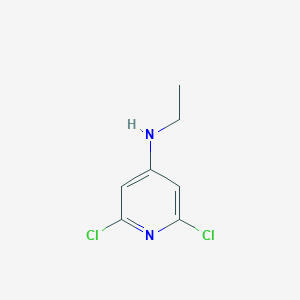
![1-(4-Tert-butylphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094118.png)
![N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide](/img/structure/B14094125.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094126.png)
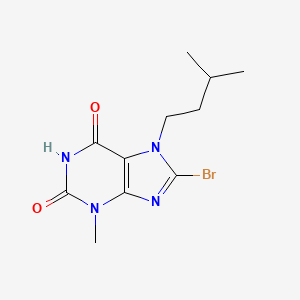
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094155.png)
![4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)
![N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14094159.png)

